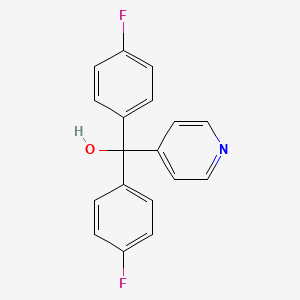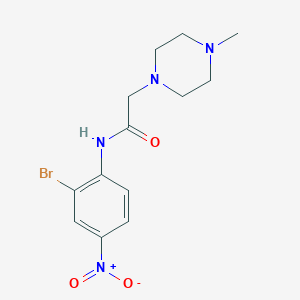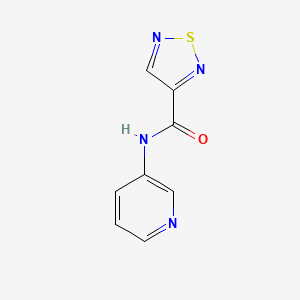
bis(4-fluorophenyl)(4-pyridinyl)methanol
概述
描述
Bis(4-fluorophenyl)(4-pyridinyl)methanol, also known as BPFPM, is an organic compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. BPFPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 355.38 g/mol.
科学研究应用
Bis(4-fluorophenyl)(4-pyridinyl)methanol has shown potential applications in the pharmaceutical industry due to its ability to inhibit the activity of certain enzymes and proteins. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, as it has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, respectively.
作用机制
Bis(4-fluorophenyl)(4-pyridinyl)methanol exerts its effects by inhibiting the activity of certain enzymes and proteins. For example, it inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function. This compound also inhibits the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, this compound can increase the levels of these neurotransmitters in the brain, which can improve mood and alleviate symptoms of depression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and monoamine oxidase, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. This can lead to potential drug interactions and toxicity. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of bis(4-fluorophenyl)(4-pyridinyl)methanol is its potential use as a tool compound for studying the role of acetylcholinesterase and monoamine oxidase in various physiological and pathological processes. However, one limitation of this compound is its potential for off-target effects due to its ability to inhibit the activity of other enzymes involved in drug metabolism.
未来方向
There are several potential future directions for research on bis(4-fluorophenyl)(4-pyridinyl)methanol. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Finally, this compound could be used as a starting point for the development of new compounds with improved efficacy and selectivity.
属性
IUPAC Name |
bis(4-fluorophenyl)-pyridin-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO/c19-16-5-1-13(2-6-16)18(22,15-9-11-21-12-10-15)14-3-7-17(20)8-4-14/h1-12,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRJUHCHNOCQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=NC=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B4142211.png)
![4-ethyl 2-methyl 5-[(1-adamantylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4142213.png)
![6-ethyl-6-methyl-3-(2-oxo-2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B4142219.png)

![2-({[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B4142227.png)



![dimethyl 5-[({[2-(2,4-dichlorophenoxy)propanoyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4142269.png)

![N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide](/img/structure/B4142278.png)
![ethyl 4-{[2-(1H-benzimidazol-2-ylthio)propanoyl]amino}benzoate](/img/structure/B4142290.png)
![N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4142292.png)
![ethyl 4-({[3-allyl-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4142299.png)